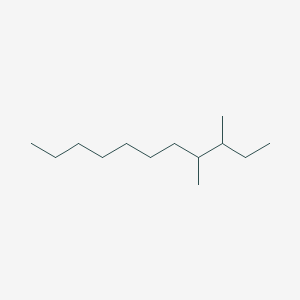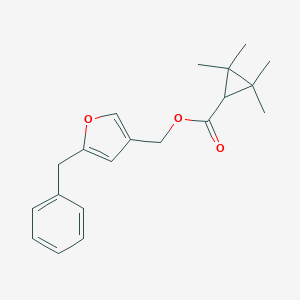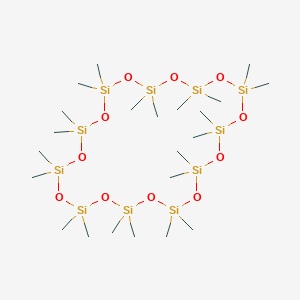
4H-thiopyran-4-one 1,1-dioxide
Vue d'ensemble
Description
4H-thiopyran-4-one 1,1-dioxide is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is also known as 4H-thiopyran-4-one sulfone or 4H-thiopyran-4-one sulfoxide. It has a molecular formula of C5H4O2S and a molecular weight of 132.15 g/mol.
Applications De Recherche Scientifique
Pharmacologie : Conception des inhibiteurs
La 4H-thiopyran-4-one 1,1-dioxide a été étudiée comme pharmacophore dans la conception d'inhibiteurs à base de peptides, en particulier pour la plasmine, une sérine protéase . Cette enzyme joue un rôle crucial dans l'angiogenèse, qui est essentielle à la croissance tumorale et aux métastases. Les inhibiteurs basés sur la this compound ont montré un potentiel d'augmentation de la puissance en raison du groupe fonctionnel sulfone attracteur d'électrons, qui améliore l'effet inhibiteur par rapport aux inhibiteurs à base de cyclohexanone .
Science des matériaux : Synthèse d'hétérocycles
En science des matériaux, la this compound sert de réactif pour synthétiser divers composés hétérocycliques . Ces composés sont essentiels à la création de semi-conducteurs photosensibles et de matériaux électrochromes, qui ont des applications dans les cellules solaires et les fenêtres intelligentes, respectivement .
Synthèse organique : Réactions multicomposants
Le composé est utilisé en synthèse organique, en particulier dans les réactions multicomposants qui respectent les principes de la chimie verte . Il est utilisé pour former des systèmes polyhétérocycliques contenant du soufre et de l'azote, qui sont précieux dans le développement de nouveaux matériaux organiques et de substances biologiquement actives .
Chimie analytique : Préparation de dicétones
En chimie analytique, la this compound est utilisée dans les réactions de condensation pour la préparation de 1,9-dicétones méso . Ces dicétones sont des intermédiaires importants dans diverses procédures analytiques, y compris la synthèse de molécules organiques complexes .
Biochimie : Inhibition enzymatique
Les applications biochimiques de la this compound comprennent le développement d'inhibiteurs enzymatiques . Comme mentionné en pharmacologie, son rôle dans l'inhibition de la plasmine peut être étendu à d'autres enzymes impliquées dans des processus biologiques essentiels, offrant une voie vers de nouveaux traitements
Mécanisme D'action
Target of Action
Some derivatives of tetrahydro-4h-thiopyran-4-ones have shown promise as inhibitors of phosphodiesterase and β-secretase bace1 .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in the cellular environment . More research is needed to fully understand the interaction between 4H-thiopyran-4-one 1,1-dioxide and its targets.
Biochemical Pathways
It’s known that the compound can influence various biochemical reactions, leading to downstream effects .
Result of Action
Some derivatives of tetrahydro-4h-thiopyran-4-ones have been characterized with antitumor, antibacterial, antiparasitic, and antifungal activity .
Propriétés
IUPAC Name |
1,1-dioxothiopyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3S/c6-5-1-3-9(7,8)4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINDZQUZHVVTLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CS(=O)(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304572 | |
| Record name | 4H-Thiopyran-4-one, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17396-38-2 | |
| Record name | 4H-Thiopyran-4-one, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17396-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Thiopyran-4-one, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4H-thiopyran-4-one 1,1-dioxide a relevant scaffold in medicinal chemistry?
A1: Research suggests that the electron-withdrawing sulfone group (SO2) in this compound enhances its potential as a pharmacophore. Studies comparing cyclohexanone-based inhibitors to their this compound counterparts demonstrated that the presence of the sulfone group increased inhibitor potency against the serine protease plasmin by a factor of 3-5. [] This finding highlights the potential of this scaffold for developing more potent enzyme inhibitors.
Q2: How does the structure of this compound lend itself to derivatization?
A2: Halogenation reactions have been successfully performed on this compound and its 2,6- and 3,5-diphenyl derivatives. These reactions selectively yield 3-halogen and 3,5-dihalogen substituted products. [, ] This selective halogenation allows for further modifications and the potential introduction of various functional groups, broadening the scope for developing diverse derivatives.
Q3: Are there any challenges associated with derivatizing this compound?
A3: While halogenation provides a route for derivatization, the resulting halogenated this compound derivatives exhibit significant sensitivity to bases. [, ] This sensitivity limits the types of subsequent reactions and modifications possible, posing a challenge for synthesizing a wider range of derivatives.
Q4: What potential applications in materials science does this compound hold?
A4: 4H-thiopyran-4-one 1,1-dioxides have been explored as precursors for synthesizing sulfone-containing analogues of tetracyanoquinodimethane (TCNQ). [, ] TCNQ is a strong electron acceptor with applications in organic electronics and materials science. The development of sulfone-containing TCNQ analogues could lead to new materials with potentially enhanced properties.
Q5: How does light exposure affect this compound derivatives?
A5: Photoreactions have been observed in this compound derivatives. For instance, exposing 3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide to daylight leads to the formation of a trimeric cyclopentadienone derivative. [, ] Similarly, 2,6-diphenyl-4H-thiopyran-4-one 1,1-dioxide reacts with arylacetylenes upon light exposure. [] These photoreactions suggest potential applications in photochemistry and material science.
Q6: Beyond enzyme inhibition and material science, are there other research avenues being explored with this compound?
A6: Deuterium substitution studies have been conducted on the this compound system. [] These studies provide insights into the reactivity and electronic properties of this compound class, contributing to a deeper understanding of its chemical behavior.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)
![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)










